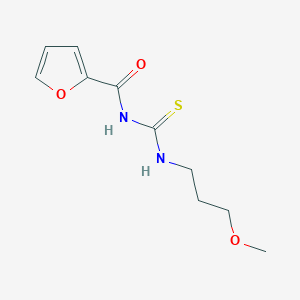
(2-イソブチル-1H-ベンゾイミダゾール-1-イル)酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Isobutyl-1H-benzimidazol-1-yl)acetic acid is a compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . The compound features a benzimidazole ring, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. This structure is known for its diverse biological activities and is a common pharmacophore in medicinal chemistry .
科学的研究の応用
(2-Isobutyl-1H-benzimidazol-1-yl)acetic acid is primarily used in proteomics research. It serves as a tool for studying protein interactions and functions. The benzimidazole ring system is known for its ability to interact with various biological targets, making it a valuable scaffold in drug discovery and development .
Chemistry
In chemistry, the compound is used as a building block for synthesizing more complex molecules.
Biology
In biological research, (2-isobutyl-1H-benzimidazol-1-yl)acetic acid is used to study enzyme inhibition and protein-protein interactions. Its ability to bind to specific protein targets makes it a useful tool for elucidating biological pathways and mechanisms .
Medicine
While not used directly in medicine, the compound’s derivatives have shown potential in various therapeutic areas, including antimicrobial, antiviral, and anticancer research .
Industry
In the industrial sector, (2-isobutyl-1H-benzimidazol-1-yl)acetic acid is used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in various industrial applications .
作用機序
Target of Action
Benzimidazole derivatives, to which this compound belongs, are known to interact with various enzymes involved in a wide range of therapeutic uses .
Mode of Action
Benzimidazole derivatives are known to inhibit various enzymes, thereby affecting the biochemical pathways they are involved in .
Biochemical Pathways
Benzimidazole derivatives are known to affect a wide range of pathways due to their interaction with various enzymes .
Pharmacokinetics
Benzimidazole compounds are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives are known for their broad-spectrum pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases .
Action Environment
The presence of substituent groups in the structures of benzimidazole derivatives is known to influence their bioactivity .
生化学分析
Biochemical Properties
(2-Isobutyl-1H-benzimidazol-1-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to bind to specific active sites on enzymes, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and thus influencing the overall metabolic flux .
Cellular Effects
The effects of (2-isobutyl-1H-benzimidazol-1-yl)acetic acid on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially altering the cell’s response to external stimuli .
Molecular Mechanism
At the molecular level, (2-isobutyl-1H-benzimidazol-1-yl)acetic acid exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways. The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the expression of genes involved in critical cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-isobutyl-1H-benzimidazol-1-yl)acetic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of (2-isobutyl-1H-benzimidazol-1-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in research .
Metabolic Pathways
(2-Isobutyl-1H-benzimidazol-1-yl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing the overall metabolic flux and metabolite levels. The compound’s interactions with specific enzymes can lead to changes in the concentration of key metabolites, affecting the cell’s metabolic state . These interactions are crucial for understanding the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of (2-isobutyl-1H-benzimidazol-1-yl)acetic acid within cells and tissues are essential for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, the compound can accumulate in specific compartments, influencing its localization and activity . Understanding these transport mechanisms is vital for optimizing the compound’s use in research .
Subcellular Localization
The subcellular localization of (2-isobutyl-1H-benzimidazol-1-yl)acetic acid is critical for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its activity, as it may interact with different biomolecules depending on its position within the cell . These interactions are essential for understanding the compound’s role in cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-isobutyl-1H-benzimidazol-1-yl)acetic acid typically involves the condensation of 1,2-phenylenediamine with an appropriate carboxylic acid derivative. The reaction conditions often include the use of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the formation of the benzimidazole ring . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for (2-isobutyl-1H-benzimidazol-1-yl)acetic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time more precisely.
化学反応の分析
Types of Reactions
(2-Isobutyl-1H-benzimidazol-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form benzimidazolone derivatives.
Reduction: Reduction reactions can convert the benzimidazole ring to benzimidazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various benzimidazole derivatives, which can exhibit different biological activities depending on the substituents introduced during the reactions .
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound of (2-isobutyl-1H-benzimidazol-1-yl)acetic acid, known for its broad spectrum of biological activities.
2-Substituted Benzimidazoles: These compounds have various substituents at the 2-position of the benzimidazole ring and exhibit different biological activities.
Benzimidazolone: An oxidized derivative of benzimidazole with distinct chemical properties.
Uniqueness
(2-Isobutyl-1H-benzimidazol-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isobutyl group enhances its hydrophobicity, potentially improving its interaction with hydrophobic pockets in proteins .
特性
IUPAC Name |
2-[2-(2-methylpropyl)benzimidazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(2)7-12-14-10-5-3-4-6-11(10)15(12)8-13(16)17/h3-6,9H,7-8H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTDHCOOWHHKHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2N1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-fluorophenyl)-N'-[(2,4-dichlorophenoxy)acetyl]thiourea](/img/structure/B383408.png)

![N-isobutyryl-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B383412.png)
![allyl 2-[3-benzoyl-4-hydroxy-2-(2-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383413.png)

![2-amino-6-benzyl-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B383418.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B383419.png)
![Dimethyl 5-[({[3-(4-methoxyphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B383422.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B383424.png)


![2-methoxyethyl 5-(2-chlorophenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383430.png)
![methyl (2E)-2-[3-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383431.png)
